molecular formula C19H20N4O4S B4348775 N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE

N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE

Cat. No.: B4348775
M. Wt: 400.5 g/mol
InChI Key: WDAZSJBKEWBFEH-UHFFFAOYSA-N
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Description

N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE is a complex organic compound that features a benzyl group, a pyrazole ring, and a nitrobenzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE typically involves multiple stepsThe reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as sodium borohydride for reduction reactions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium borohydride, and various organic solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group will yield an amine derivative, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzyl-substituted pyrazoles and nitrobenzenesulfonamides. Examples include:

Uniqueness

N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-benzyl-N-[(2-ethylpyrazol-3-yl)methyl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S/c1-2-22-18(11-12-20-22)15-21(14-16-7-4-3-5-8-16)28(26,27)19-10-6-9-17(13-19)23(24)25/h3-13H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDAZSJBKEWBFEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE
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N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE
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N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE
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N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE
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N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE
Reactant of Route 6
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N~1~-BENZYL-N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-3-NITRO-1-BENZENESULFONAMIDE

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